molecular formula C19H17NO3 B2498509 6-(Oxolan-2-ylmethyl)benzo[d][2]benzazepine-5,7-dione CAS No. 312518-86-8

6-(Oxolan-2-ylmethyl)benzo[d][2]benzazepine-5,7-dione

Cat. No. B2498509
CAS RN: 312518-86-8
M. Wt: 307.349
InChI Key: TWXNAQPMENKMJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves complex reactions, highlighting the intricacy of creating compounds like 6-(Oxolan-2-ylmethyl)benzo[d][2]benzazepine-5,7-dione. For instance, reactions of azine phosphoranes with benzalphthalide under specific conditions can lead to various heterocyclic compounds, demonstrating the diverse synthetic pathways available for similar structures (Schweizer et al., 1993).

Molecular Structure Analysis

The molecular structure of compounds related to this compound can be elucidated using techniques such as X-ray crystallography, NOE experiments, and NMR spectroscopy. These techniques confirm the configuration of the molecules and provide insight into their structural characteristics, essential for understanding their chemical behavior and reactivity (Schweizer et al., 1993).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are influenced by their molecular structure. For example, the presence of specific functional groups can dictate the reactivity of the compound towards various chemical agents, impacting its utility in synthetic chemistry and potential applications in material science or pharmaceuticals. The preparation methods and the resultant products' structural elucidation provide valuable insights into their chemical properties and reactivity patterns.

Physical Properties Analysis

Heterocyclic compounds similar to this compound exhibit a range of physical properties that can be analyzed using differential scanning calorimetry (DSC) and polarizing optical microscopy (POM). These properties, such as phase transition temperatures and mesomorphic behavior, are critical for applications in liquid crystal technology and materials science (Yeap et al., 2012).

Scientific Research Applications

Synthesis and Characterization

Research in this area has focused on the synthesis and spectral characterization of compounds similar to "6-(Oxolan-2-ylmethyl)benzo[d][2]benzazepine-5,7-dione", exploring their chemical properties and structures. For instance, Mahmoud et al. (2012) worked on the synthesis and spectral characterization of some phthalazinone derivatives, highlighting the versatility of these compounds in chemical synthesis (Mahmoud, Abou-Elmagd, Derbala, & Hekal, 2012). Furthermore, the synthesis and characterization of novel asymmetric diones fused with 1,3-oxazepine and oxazepane rings have been explored, indicating the potential for creating materials with unique properties (Yeap, Mohammad, & Osman, 2012).

Biological Activities

Several studies have investigated the biological activities of compounds structurally related to "this compound". Molinari et al. (2015) discussed the synthesis of 1H-benzo[f]indazole-4,9-dione derivatives and their in vitro antiproliferative evaluation, suggesting their potential as anticancer agents (Molinari, Oliva, Arismendi-Macuer, et al., 2015). Additionally, Abbas et al. (2020) synthesized 1,3-oxazepine and 1,3-oxazepane derivatives of 6-nitrobenzothiazol-2-amine, studying their spectral, antibacterial properties, and indicating their significant antibacterial activity (Abbas, Hanoon, Abbas, Hussein, & Radhi, 2020).

Liquid Crystal Research

Research into the synthesis, characterization, and theoretical study of liquid crystal compounds containing oxazepine cores, as conducted by Mohammad, Yeap, and Osman (2015), explores the structural and mesomorphic behaviors of these compounds. Their work demonstrates the impact of molecular structure on liquid crystalline properties, offering insights into the design of materials with specific phase behaviors (Mohammad, Yeap, & Osman, 2015).

properties

IUPAC Name

6-(oxolan-2-ylmethyl)benzo[d][2]benzazepine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c21-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19(22)20(18)12-13-6-5-11-23-13/h1-4,7-10,13H,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXNAQPMENKMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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